(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
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Overview
Description
®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chiral compound belonging to the class of benzoazepines. This compound is characterized by its unique bicyclic structure, which includes a benzene ring fused to an azepine ring. The presence of a chiral center at the 2-position of the azepine ring gives rise to its ®-enantiomer. This compound is often studied for its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzylamine.
Cyclization: The precursor undergoes cyclization to form the azepine ring. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF).
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride may involve more scalable and cost-effective methods. These can include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the azepine nitrogen, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or quinones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature allows for the exploration of enantioselective binding and activity, which is crucial in the development of chiral drugs.
Medicine
In medicine, ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new pharmaceuticals targeting neurological or psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as an intermediate in the synthesis of high-value products makes it an important compound in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral center allows for selective binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: The non-chiral version of the compound, lacking the hydrochloride salt form.
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: A structurally related compound without the methyl group at the 2-position.
Uniqueness
®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to its chiral nature and the presence of the hydrochloride salt, which can influence its solubility and stability. These properties make it particularly valuable in applications requiring high specificity and purity.
This detailed article provides a comprehensive overview of ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4R)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCHSDVJDUKBGX-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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